molecular formula C7H9FN2 B6203256 N-ethyl-3-fluoropyridin-2-amine CAS No. 220714-70-5

N-ethyl-3-fluoropyridin-2-amine

Cat. No. B6203256
CAS RN: 220714-70-5
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-3-fluoropyridin-2-amine” is likely a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties, which are influenced by the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of fluorinated pyridines is a topic of ongoing research. General methods include the reaction of pyridine with complex AlF3 and CuF2 at high temperatures . Another method involves the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .


Chemical Reactions Analysis

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . Specific reactions would depend on the exact structure and conditions.

Scientific Research Applications

Safety and Hazards

The safety and hazards of “N-ethyl-3-fluoropyridin-2-amine” would depend on its exact structure and properties. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Future Directions

The development of fluorinated chemicals, including fluoropyridines, has been steadily increasing due to their potential applications in various fields such as medicine and agriculture . Future research will likely continue to explore new synthesis methods and applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-3-fluoropyridin-2-amine involves the introduction of an ethyl group and a fluorine atom onto a pyridine ring. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "ethylamine", "fluorine gas", "sodium borohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-pyridinecarboxaldehyde with ethylamine in the presence of acetic acid to form N-ethyl-2-pyridinecarboxamide.", "Step 2: Reduction of N-ethyl-2-pyridinecarboxamide with sodium borohydride in the presence of acetic acid to form N-ethyl-2-pyridinecarboxylic acid.", "Step 3: Treatment of N-ethyl-2-pyridinecarboxylic acid with sodium hydroxide and fluorine gas in diethyl ether to form N-ethyl-3-fluoropyridin-2-amine." ] }

CAS RN

220714-70-5

Product Name

N-ethyl-3-fluoropyridin-2-amine

Molecular Formula

C7H9FN2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.